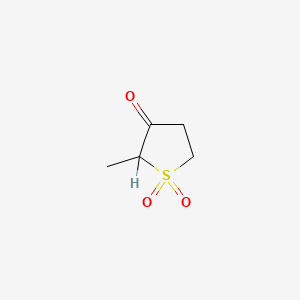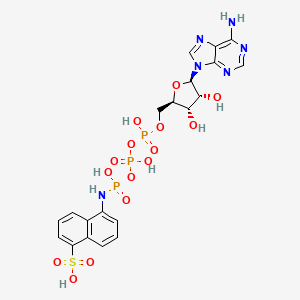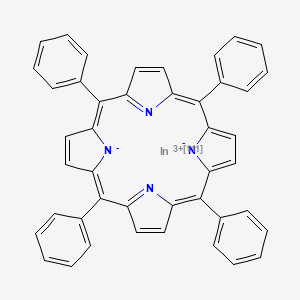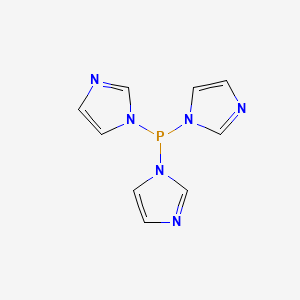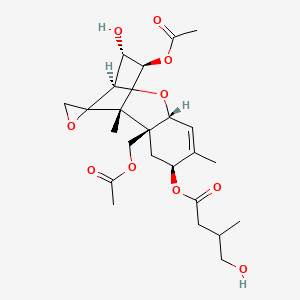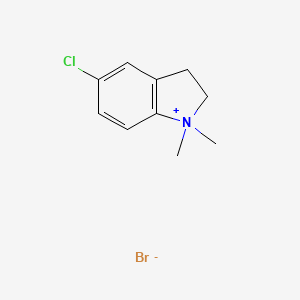
フェノベリン
概要
説明
フェノベリンは、フェノチアジン系抗けいれん薬であり、主に過敏性腸症候群の治療に使用されます。 カルシウムチャネルを阻害することにより、消化管の平滑筋を弛緩させる働きをします .
科学的研究の応用
Fenoverine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on smooth muscle cells and calcium channel modulation.
Medicine: Primarily used in the treatment of irritable bowel syndrome and other gastrointestinal disorders.
Industry: Employed in the development of new antispasmodic drugs and formulations
作用機序
フェノベリンは、筋細胞膜全体のカルシウム勾配を調節することにより、その効果を発揮します。 細胞外カルシウムの流入と/または細胞内カルシウム貯蔵の放出を調節することにより、消化管の平滑筋を弛緩させます . この機序は、従来のカルシウムチャネルブロッカーと似ていますが、フェノベリンは、消化管平滑筋を特異的に標的としています .
類似の化合物との比較
類似の化合物
ジシクロミン: 消化器疾患に使用される別の抗けいれん薬。
ヒヨスチン: 乗り物酔いと消化器系のけいれんの治療に使用されます。
メベベリン: 過敏性腸症候群の症状を緩和するために使用される筋肉弛緩薬
フェノベリンの独自性
フェノベリンは、従来のカルシウムチャネルブロッカーとは異なり、冠状動脈に影響を与えることなく、消化管平滑筋を特異的に標的とする点で独自です。 この特異性により、消化器疾患の治療において、心臓血管系の副作用を最小限に抑えながら、特に効果を発揮します .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Fenoverine plays a crucial role in biochemical reactions by inhibiting calcium channels. This inhibition prevents the rapid influx of calcium ions through voltage-dependent channels and the release of calcium from intracellular storage sites . Fenoverine interacts with various enzymes and proteins, including those involved in calcium transport and signaling pathways. The nature of these interactions is primarily inhibitory, as Fenoverine blocks the activity of calcium channels, thereby reducing muscle contractions in the gastrointestinal tract .
Cellular Effects
Fenoverine exerts significant effects on various cell types and cellular processes. In smooth muscle cells of the gastrointestinal tract, Fenoverine reduces muscle contractions by inhibiting calcium influx . This leads to a decrease in spasms and pain associated with irritable bowel syndrome. Fenoverine also influences cell signaling pathways by modulating calcium-dependent processes, which can affect gene expression and cellular metabolism . Additionally, Fenoverine has been reported to cause rhabdomyolysis, a condition characterized by the breakdown of muscle tissue .
Molecular Mechanism
The molecular mechanism of Fenoverine involves the inhibition of calcium channels, which prevents the rapid influx of calcium ions into cells . This inhibition occurs at significant sites in the calcium transport system, including voltage-dependent channels and intracellular storage sites . By blocking calcium entry, Fenoverine reduces muscle contractions and alleviates spasms in the gastrointestinal tract. Fenoverine does not act as an antianginal agent, as its effects are specific to the smooth muscles of the gastrointestinal system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenoverine have been observed to change over time. Fenoverine is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have been studied extensively. In vitro studies have shown that prolonged exposure to Fenoverine can lead to a sustained reduction in muscle contractions .
Dosage Effects in Animal Models
The effects of Fenoverine vary with different dosages in animal models. At therapeutic doses, Fenoverine effectively reduces muscle contractions and alleviates symptoms of irritable bowel syndrome . At higher doses, Fenoverine can cause toxic effects, including rhabdomyolysis and other adverse reactions . Threshold effects have been observed, where the therapeutic benefits of Fenoverine are achieved at specific dosage levels, beyond which toxic effects become more pronounced .
Metabolic Pathways
Fenoverine is involved in various metabolic pathways, primarily related to calcium transport and signaling . It interacts with enzymes and cofactors involved in calcium metabolism, leading to changes in metabolic flux and metabolite levels . Fenoverine’s inhibition of calcium channels affects the overall metabolic balance within cells, particularly in smooth muscle cells of the gastrointestinal tract .
Transport and Distribution
Fenoverine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, Fenoverine accumulates in specific compartments, particularly in smooth muscle cells of the gastrointestinal tract . This targeted distribution enhances its therapeutic effects while minimizing systemic exposure .
Subcellular Localization
The subcellular localization of Fenoverine is primarily within the smooth muscle cells of the gastrointestinal tract . It is directed to specific compartments through targeting signals and post-translational modifications . Fenoverine’s activity and function are influenced by its localization, as it exerts its effects by inhibiting calcium channels within these cells . This targeted localization ensures that Fenoverine effectively reduces muscle contractions and alleviates spasms in the gastrointestinal system .
準備方法
合成経路と反応条件
フェノベリンは、フェノチアジンとピペラジン誘導体の反応を含む複数段階のプロセスによって合成できます。主なステップは以下のとおりです。
フェノチアジンコアの形成: これは、ジフェニルアミンと硫黄の環化を伴います。
ピペラジン環の結合: フェノチアジンコアは、適切な触媒と溶媒の存在下で、ピペラジン誘導体と反応させます。
最終的な修飾: 得られた化合物はさらに修飾されて、ベンゾ[d][1,3]ジオキソール部分 が導入されます。
工業生産方法
フェノベリンの工業生産は、通常、上記の合成経路を使用して、大規模な合成を行います。 このプロセスは、収率と純度を最適化されており、厳格な品質管理対策により、最終製品が製薬基準を満たしていることが保証されます .
化学反応の分析
反応の種類
フェノベリンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: フェノベリンは、酸化分解を受けやすく、N-オキシド、ヒドロキシル誘導体、スルホキシドなどの生成物を生成します.
還元: 還元反応は、フェノチアジンコアを修飾し、その薬理学的特性に影響を与える可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な製品
酸化: N-オキシド、ヒドロキシル誘導体、スルホキシド。
還元: 還元されたフェノチアジン誘導体。
科学研究への応用
フェノベリンは、科学研究において幅広い用途があります。
化学: フェノチアジン誘導体とその化学的性質に関する研究におけるモデル化合物として使用されます。
生物学: 平滑筋細胞とカルシウムチャネルの調節に対する影響について調査されています。
医学: 主に過敏性腸症候群やその他の消化器疾患の治療に使用されます。
類似化合物との比較
Similar Compounds
Dicyclomine: Another antispasmodic agent used for gastrointestinal disorders.
Hyoscine: Used to treat motion sickness and gastrointestinal spasms.
Mebeverine: A muscle relaxant used to relieve symptoms of irritable bowel syndrome
Uniqueness of Fenoverine
Fenoverine is unique in its specific targeting of gastrointestinal smooth muscles without affecting coronary vessels, unlike traditional calcium channel blockers. This specificity makes it particularly effective in treating gastrointestinal disorders with minimal cardiovascular side effects .
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAJTZKNDCEGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046296 | |
| Record name | Fenoverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37561-27-6 | |
| Record name | Fenoverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37561-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoverine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13042 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenoverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N274ZQ6PZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fenoverine?
A1: Fenoverine acts as a smooth muscle synchronizer by modulating the intracellular influx of calcium ions (Ca2+). [, ] It primarily targets calcium channels in smooth muscle cells, inhibiting both fast and slow Ca2+ currents in a concentration-dependent manner. [, ] This interference with calcium flow leads to a reduction in smooth muscle contractions.
Q2: How does Fenoverine affect the excitatory junction potential (EJP) in intestinal smooth muscle?
A2: Research indicates that Fenoverine reduces the EJP in intestinal smooth muscle by stimulating parasympathetic efferent fibers without affecting the inhibitory junction potential (IJP). [] This effect persists even in the presence of atropine, suggesting a mechanism independent of muscarinic receptor antagonism. []
Q3: What is the molecular formula and weight of Fenoverine?
A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of Fenoverine. To obtain this information, please refer to chemical databases or the drug's monograph.
Q4: What is known about the stability of Fenoverine in different conditions?
A5: One study assessed the stability of Fenoverine capsules under various temperatures. [] Results showed that Fenoverine did not exhibit significant decomposition at 4°C, 45°C, 55°C, and 65°C for three months. [] This suggests good stability under a range of storage conditions.
Q5: Have any specific formulation strategies been investigated to improve the delivery or stability of Fenoverine?
A5: Yes, several studies explore different formulation strategies for Fenoverine:
Q6: What in vitro models have been used to study the effects of Fenoverine?
A6: Several in vitro models have been employed to investigate Fenoverine's mechanism of action:
Q7: What is the evidence for the efficacy of Fenoverine in treating gastrointestinal spasmodic conditions?
A7: Several clinical studies provide evidence for the efficacy of Fenoverine in managing gastrointestinal spasmodic conditions:
Q8: Are there any reported safety concerns associated with Fenoverine use?
A8: While generally well-tolerated, Fenoverine has been associated with rare but potentially serious adverse effects:
Q9: What analytical methods have been employed to quantify Fenoverine in various matrices?
A9: Several analytical techniques have been used to determine Fenoverine concentrations:
Q10: Were the analytical methods used to quantify Fenoverine validated?
A12: Yes, the HPLC and other analytical methods developed for Fenoverine quantification have undergone validation procedures to ensure their accuracy, precision, specificity, and suitability for their intended purpose. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




